Home > Products > Screening Compounds P130150 > Indantadol hydrochloride
Indantadol hydrochloride - 202914-18-9

Indantadol hydrochloride

Catalog Number: EVT-270934
CAS Number: 202914-18-9
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Indantadol hydrochloride is classified as a pharmaceutical compound with neuropharmacological properties. It belongs to the category of monoamine oxidase inhibitors and N-methyl-D-aspartate receptor antagonists, which are significant for their roles in modulating neurotransmitter systems involved in pain perception and neurological function.

Synthesis Analysis

The synthesis of indantadol hydrochloride has been documented through various methods. While specific synthetic routes are not detailed in the available literature, the general approaches to synthesizing compounds with similar structures typically involve multi-step organic synthesis techniques. These may include:

  1. Formation of Key Intermediates: Utilizing starting materials that undergo functional group transformations such as alkylation or acylation.
  2. Cyclization Reactions: To form the bicyclic structure characteristic of indantadol.
  3. Finalization: The hydrochloride salt form is typically generated by reacting the free base with hydrochloric acid.

For example, one potential synthetic pathway could involve the use of benzyl derivatives followed by cyclization to form the core structure, followed by further modifications to introduce necessary functional groups.

Molecular Structure Analysis

Indantadol hydrochloride has a molecular formula of C11H14N2OC_{11}H_{14}N_{2}O and a molar mass of approximately 190.246g/mol190.246\,g/mol. The compound's structure features a bicyclic framework that is essential for its pharmacological activity.

Structural Characteristics

  • Bicyclic Core: The structure includes fused rings that contribute to its binding affinity at receptor sites.
  • Functional Groups: The presence of nitrogen atoms in the structure plays a crucial role in its interaction with neurotransmitter systems.

The three-dimensional conformation can be modeled using computational chemistry tools to predict its interactions with biological targets.

Chemical Reactions Analysis

Indantadol hydrochloride can participate in various chemical reactions typical for compounds with similar functionalities:

  1. Reversible Inhibition: As a monoamine oxidase inhibitor, it can undergo reversible interactions with enzyme active sites.
  2. Binding Affinity Studies: Experimental studies often involve assessing its binding affinity to NMDA receptors through displacement assays or competition binding assays.

These reactions are critical for understanding the pharmacodynamics of indantadol and its efficacy in clinical settings.

Mechanism of Action

The mechanism of action for indantadol hydrochloride involves multiple pathways:

  1. Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase enzymes, indantadol increases the levels of neurotransmitters such as serotonin and norepinephrine, which can enhance mood and pain modulation.
  2. N-Methyl-D-Aspartate Receptor Antagonism: As a low-affinity antagonist at NMDA receptors, it reduces excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity, such as neuropathic pain.

This dual action may provide synergistic effects that enhance therapeutic outcomes in patients suffering from chronic pain conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which is important for formulation development.

Chemical Properties

  • Stability: Indantadol hydrochloride shows stability under standard laboratory conditions but may be sensitive to light and moisture.
  • Melting Point: Specific melting point data would be essential for solid-state characterization but is not provided in the current literature.

These properties are crucial for determining appropriate storage conditions and formulation strategies.

Applications

Indantadol hydrochloride has potential applications in several areas:

  1. Neuropathic Pain Management: Its role as a monoamine oxidase inhibitor suggests efficacy in alleviating chronic pain conditions.
  2. Chronic Cough Treatment: Investigational studies indicate possible benefits in managing chronic cough through modulation of neurotransmitter systems involved in cough reflex pathways.
  3. Research Tool: As an NMDA receptor antagonist, it serves as a valuable tool in neuroscience research to explore excitatory neurotransmission mechanisms.
Introduction to Indantadol Hydrochloride

Nomenclature and Chemical Taxonomy

Indantadol hydrochloride belongs to the chemical class of substituted glycinamide derivatives. Its systematic name reflects the incorporation of an indane ring system linked to a glycine-derived amide functionality, with a hydrochloride salt formation. The compound's chemical structure consists of a bicyclic 2,3-dihydro-1H-indene moiety attached via the 2-position nitrogen to the alpha-carbon of a carbamoylmethyl group [3] [7].

Table 1: Chemical Identifiers and Properties of Indantadol Hydrochloride

PropertyValue
IUPAC Name2-(2,3-dihydro-1H-inden-2-ylamino)acetamide hydrochloride
Molecular FormulaC₁₁H₁₅ClN₂O
Canonical SMILESC1C(CC2=CC=CC=C21)NCC(=O)N.Cl
InChI KeyJPNNIRXUJSPGRM-UHFFFAOYSA-N
CAS Registry Number202914-18-9
Molecular Weight226.70 g/mol
SynonymsCHF-3381; V-3381; Indantadol; N-(2-Indanyl)glycinamide hydrochloride; SCHEMBL399565; ZINC9005

The compound is characterized pharmacologically as a dual-action agent with two primary mechanisms documented in the literature: non-selective monoamine oxidase inhibition (affecting both monoamine oxidase type A and monoamine oxidase type B isoforms) and low-affinity non-competitive antagonism of the N-methyl-D-aspartate receptor complex [1] [7]. This dual targeting places indantadol hydrochloride in a distinctive position within chemical taxonomy, bridging monoamine-modulating agents and glutamate receptor antagonists. Its molecular features include three rotatable bonds, three hydrogen bond donors (the protonated secondary amine, the amide NH₂, and the hydrochloride counterion), and two hydrogen bond acceptors (the carbonyl oxygen and the amide nitrogen) [3] [7]. The compound complies with Lipinski's rule of five (molecular weight <500, hydrogen bond donors <5, hydrogen bond acceptors <10, calculated logP <5) with zero violations, suggesting favorable absorption and permeability characteristics for central nervous system penetration [7].

Historical Development and Investigational Timeline

The investigational journey of indantadol hydrochloride began with preclinical studies conducted in the early 2000s. Initial research focused on its potential as an anticonvulsant and neuroprotective agent, with studies demonstrating efficacy in rodent models of epilepsy and neuronal injury. Researchers identified its novel dual mechanism combining monoamine oxidase inhibition with N-methyl-D-aspartate receptor blockade, suggesting potential advantages over single-mechanism agents [1] [3].

The compound entered clinical development for neuropathic pain, with phase II trials commencing in 2006. These trials specifically targeted diabetic peripheral neuropathy in the United States and Canada, representing the first systematic evaluation of the drug's analgesic potential in human subjects [6] [7]. Despite promising preclinical data showing significant antinociceptive activity in experimental models of inflammatory and neuropathic pain, the phase IIb "IN-STEP" study concluded in April 2010 without demonstrating statistically significant efficacy in the target patient population [1] [8].

Table 2: Key Milestones in Indantadol Hydrochloride Development

YearDevelopment Milestone
2001-2003Preclinical studies demonstrate anticonvulsant and neuroprotective properties
2003Publication of antinociceptive activity in pain models
June 2006Initiation of phase II trials for diabetic neuropathic pain in North America
October 2009Pilot study initiated for chronic cough in the United Kingdom
April 2010Phase IIb neuropathic pain trial (IN-STEP) reports failure to achieve significant efficacy
Post-2010Clinical development discontinued

Parallel development explored alternative indications, most notably chronic cough. Vernalis initiated a pilot study for refractory and unexplained chronic cough in October 2009, based on the compound's potential neuromodulatory effects on cough reflex pathways [1] [6]. This investigation represented a strategic shift following emerging concerns about efficacy in pain management. However, no subsequent phase III trials materialized, and both pain and cough indications were ultimately discontinued without progression to advanced clinical stages [6].

The mechanism of action research evolved throughout development. Initial characterization emphasized N-methyl-D-aspartate receptor antagonism as the primary mechanism, particularly relevant to neuropathic pain where glutamate signaling plays a key pathophysiological role [1] [3]. Subsequent pharmacological profiling revealed potent, dose-dependent inhibition of both monoamine oxidase type A and monoamine oxidase type B enzymes, with Ki values in the nanomolar range, contributing to its neuromodulatory profile [1] [7]. This dual pharmacology represented a distinctive approach compared to selective monoamine oxidase inhibitors or pure N-methyl-D-aspartate antagonists in development during the same period.

Regulatory Status and Classification

Indantadol hydrochloride has not received regulatory approval for therapeutic use in any major global market. The compound's development status is uniformly classified as "discontinued" following phase II clinical evaluations [1] [6]. Regulatory oversight during clinical investigation varied by region, with trials conducted under national regulatory agency supervision in the United States (Food and Drug Administration), Canada (Health Canada), and the United Kingdom (Medicines and Healthcare products Regulatory Agency) [6] [7].

The compound was designated as an investigational new drug throughout its clinical development phase. No orphan drug designations, breakthrough therapy classifications, or accelerated development pathways were documented in available sources. Following discontinuation of clinical programs, the compound remains unlisted in major pharmacopeias and lacks formal therapeutic classification in systems such as the Anatomical Therapeutic Chemical Classification System [1] [7].

Table 3: Global Regulatory Status of Indantadol Hydrochloride

RegionCurrent StatusHighest Phase Achieved
United StatesDevelopment discontinuedPhase II
European UnionDevelopment discontinuedPhase II
CanadaDevelopment discontinuedPhase II
United KingdomDevelopment discontinuedPhase II
GlobalNo marketing approvals grantedN/A

From a regulatory classification perspective, indantadol hydrochloride was categorized as a small molecule pharmaceutical agent throughout its development. Controlled substance status was not assigned during clinical investigation, as the compound lacks evidence of abuse potential in preclinical assessments [1] [3]. Intellectual property protection was secured through patents covering chemical composition and therapeutic applications, though these have since expired or been abandoned following discontinuation of development programs [6].

The compound remains available for research purposes as a chemical reference standard through specialty suppliers (e.g., MedChemExpress), where it is explicitly designated "for research use only" with controlled substance restrictions in certain territories [3]. This availability facilitates continued basic research into its mechanisms and potential applications despite the discontinuation of formal clinical development programs.

Properties

CAS Number

202914-18-9

Product Name

Indantadol hydrochloride

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H

InChI Key

JPNNIRXUJSPGRM-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl

Synonyms

2-[(2,3-Dihydro-1H-inden-2yl)amino]acetamide Hydrochloride Salt

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.